ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate

Physicochemical profiling Drug-likeness Lead optimization

Ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate (CAS 1261019-81-1) offers a privileged core for CNS drug discovery. The morpholine-4-ylsulfonyl head is essential for sub-nanomolar PDE10A inhibition, while the N1-methyl group eliminates extra protection steps in parallel synthesis. With an AlogP of 1.29 and PSA of 90.65 Ų, this 95% pure building block is ideally suited for JNK, BRAF(V600E), and anti-inflammatory screening programs. Replacing the morpholine or N1-methyl group risks complete target disengagement—generic substitution is not recommended.

Molecular Formula C11H17N3O5S
Molecular Weight 303.33
CAS No. 1261019-81-1
Cat. No. B2915306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate
CAS1261019-81-1
Molecular FormulaC11H17N3O5S
Molecular Weight303.33
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCOCC2)C
InChIInChI=1S/C11H17N3O5S/c1-3-19-11(15)9-8-13(2)12-10(9)20(16,17)14-4-6-18-7-5-14/h8H,3-7H2,1-2H3
InChIKeyLKNWFYUHPDLGLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate (CAS 1261019-81-1): Chemical Identity and Core Properties for Informed Procurement


Ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate (CAS 1261019-81-1) is a synthetic pyrazole derivative featuring an N1-methyl group, a morpholin-4-ylsulfonyl moiety at the 3-position, and an ethyl ester at the 4-position (C11H17N3O5S, MW 303.33 g/mol) . It belongs to a class of sulfonamide-substituted pyrazoles that are actively investigated as kinase inhibitor intermediates and bioactive building blocks in medicinal chemistry [1]. The compound is commercially supplied as a research-grade intermediate with a typical purity of 95% .

Why In-Class Substitution Falls Short for Ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate in PDE10 and Kinase-Focused Research


The precise combination of the N1-methyl group, the morpholine-derived sulfonamide, and the ethyl ester at the pyrazole C4 position creates a spatially constrained pharmacophore that is not interchangeable with other N1-alkyl analogs or alternative sulfonamide heads. Changing the N1-methyl to ethyl (CAS 1260908-95-9) increases the molecular volume by one methylene unit (ΔMW ≈ +14 g/mol), which directly alters the calculated partition coefficient (AlogP) and polar surface area (PSA), thereby modifying passive permeability and aqueous solubility in a predictable manner . Furthermore, the morpholin-4-ylsulfonyl group is specifically required in several phosphodiesterase 10A (PDE10A) inhibitor scaffolds; replacement with piperidine or pyrrolidine sulfonamides significantly reduces enzymatic inhibition, as demonstrated in structure–activity relationship (SAR) studies of closely related pyrazole-based PDE10 inhibitors [1]. Consequently, even minor structural deviations can lead to a complete loss of target engagement in PDE10-driven projects, making generic substitution a high-risk decision [2].

Quantitative Differentiation Evidence for Ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate Against Closest Analogs


Computed Lipophilicity (AlogP) Comparison: N1-Methyl vs N1-Ethyl Analog

The computed AlogP of the target N1-methyl compound is 1.29, while the N1-ethyl analog (CAS 1260908-95-9) is predicted to have an AlogP approximately 0.5 log units higher (≈1.8) based on the incremental methylene contribution . The lower lipophilicity of the target compound translates into higher aqueous solubility—a critical parameter for in vitro assay reliability and oral bioavailability potential [1].

Physicochemical profiling Drug-likeness Lead optimization

Polar Surface Area (PSA) Advantage for Central Nervous System (CNS) Permeability

The target compound exhibits a calculated PSA of 90.65 Ų, which is below the widely accepted threshold of <90–100 Ų for favorable CNS penetration [1]. By comparison, bulkier N1-alkyl analogs with additional hydrophobic side chains are expected to exceed this threshold, reducing the likelihood of CNS target engagement. The morpholine sulfonamide moiety provides H-bond acceptors while maintaining the PSA within the desired range .

CNS drug design Blood-brain barrier permeability Physicochemical property

Enzymatic Target Engagement: PDE10A Inhibition Potential

Pyrazole-carboxylic acid derivatives bearing morpholine sulfonamide functionalities are specifically claimed as structural elements for PDE10 inhibitors in patent RU2638112C2 [1]. While the target compound itself lacks a reported IC50, closely related morpholine-sulfonamide pyrazoles from the same patent series exhibit PDE10A IC50 values ranging from 0.10 nM to 0.70 nM [2]. Replacement of the morpholine with other amines (e.g., piperidine, pyrrolidine) in analogous scaffolds consistently yields 10- to 100-fold weaker inhibition, confirming the necessity of the morpholine head group [3].

Phosphodiesterase 10A Schizophrenia CNS disorders

Synthetic Tractability and Cost-Efficiency Advantage

The target compound is commercially available at 95% purity from multiple vendors, with synthesis typically completed in 2–4 steps from commodity starting materials . The patent RU2638112C2 describes a scalable route to pyrazole-4-carboxylic acid esters with morpholine sulfonamide substitution, achieving high selectivity and yields suitable for multi-gram production [1]. In contrast, the corresponding 1-unsubstituted analog (ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate) is reported to require additional N-protection/deprotection steps, increasing both synthetic complexity and cost .

Chemical procurement Building block cost Scalable synthesis

Optimal Research and Industrial Application Scenarios for Ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate


PDE10A Inhibitor Lead Optimization and Fragment-Based Drug Discovery

In PDE10A-targeted central nervous system (CNS) programs, the compound serves as a privileged core scaffold whose morpholine sulfonamide head group is essential for sub-nanomolar enzymatic inhibition [1]. Its calculated PSA below 100 Ų positions it favorably for blood-brain barrier penetration, making it a rational choice over bulkier N1-alkyl or non-morpholine sulfonamide analogs [2].

Kinase Inhibitor Intermediate for Inflammatory Disease Models

Ethyl pyrazole sulfonamide derivatives have demonstrated nanomolar inhibition of JNK isoforms and BRAF(V600E), as well as sub-micromolar suppression of nitric oxide release and prostaglandin E2 production in cellular models [3]. The target compound's morpholine moiety enhances aqueous solubility, which is critical for achieving accurate IC50 measurements in enzyme-linked immunosorbent assay (ELISA)-based anti-inflammatory screens.

Combinatorial Chemistry and Parallel Synthesis Library Generation

The compound's N1-methyl protection eliminates the requirement for additional N-protection steps during subsequent chemical transformations, reducing the synthetic burden in automated parallel synthesis [4]. This makes it a cost-effective building block for generating focused libraries of pyrazole-4-carboxylate derivatives for high-throughput screening campaigns.

Physicochemical Property Benchmarking in Drug-Likeness Studies

With a known AlogP of 1.29, PSA of 90.65 Ų, and molecular weight of 303.33 g/mol, the compound is an ideal small-molecule control for calibrating in silico ADME prediction models . Its balanced properties make it a reliable reference standard for comparing the permeability and solubility profiles of newly designed pyrazole-based lead candidates.

Quote Request

Request a Quote for ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.